N'-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, chlorophenyl, and tetrazole moieties
Preparation Methods
The synthesis of N’-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Furan Derivative: The furan ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Tetrazole Ring: The tetrazole ring is formed through cycloaddition reactions involving azides and nitriles.
Condensation Reaction: The final step involves the condensation of the furan derivative with the tetrazole derivative in the presence of a suitable catalyst to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
N’-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases).
Scientific Research Applications
N’-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- 2-(4-CHLORO-3-METHYLPHENOXY)-N′-[{5′-(SUBSTITUTED ARYL)-FURAN-2′-YL}-METHYLIDENE]-ACETOHYDRAZIDES
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c21-16-8-4-7-15(11-16)18-10-9-17(29-18)12-22-23-19(28)13-27-25-20(24-26-27)14-5-2-1-3-6-14/h1-12H,13H2,(H,23,28)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZOODIBCGDJV-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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